1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Overview
Description
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and potential as pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Br/Mg-exchange reaction followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are followed by trapping with various electrophiles to form the desired imidazo[1,2-b]pyrazole scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the imidazo[1,2-b]pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives share some structural similarities with imidazo[1,2-b]pyrazoles and exhibit diverse biological activities.
Other Imidazoles: Compounds like 1H-imidazo[1,2-b]pyrazole are structurally related and have similar applications in pharmaceuticals and materials science.
Uniqueness
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is unique due to its specific cyclopentyl substitution, which can enhance its solubility and stability compared to other similar compounds . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-7-10-13(5-6-14(10)12-9)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNCZWATMBTQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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